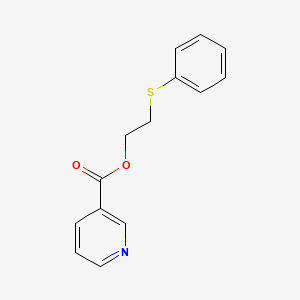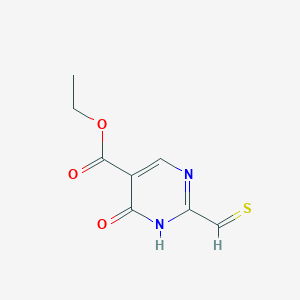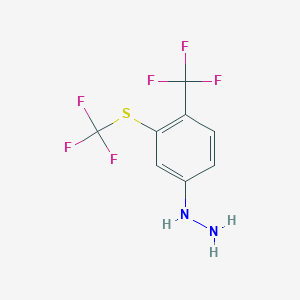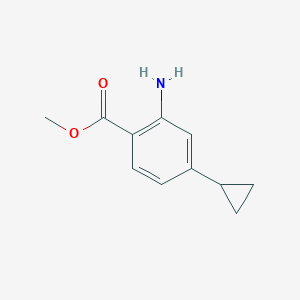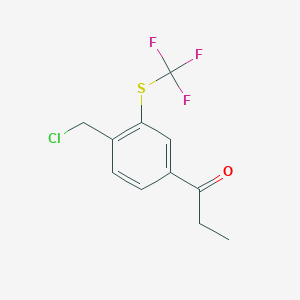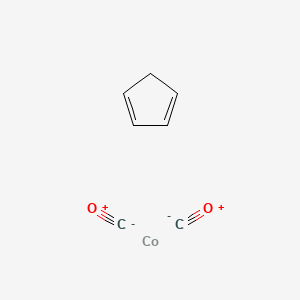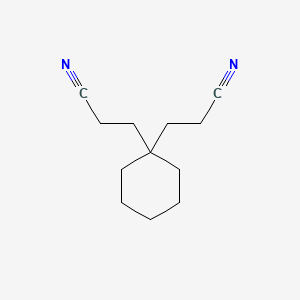
3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a cyclohexane ring bonded to two propanenitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile typically involves the reaction of cyclohexane with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the addition of acrylonitrile to the cyclohexane ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Cyclohexanedipropanenitrile
- Cyclohexane-1,1-diyldipropanenitrile
Uniqueness
3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form diverse products makes it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C12H18N2 |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile |
InChI |
InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2 |
InChI-Schlüssel |
ZKRFCMVFCZMBLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CCC#N)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3,8-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B14037803.png)
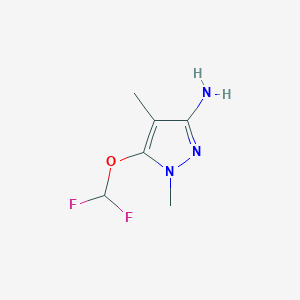
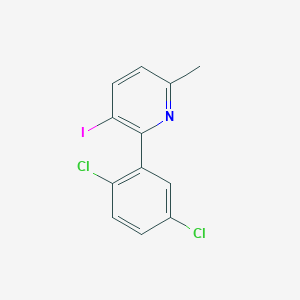
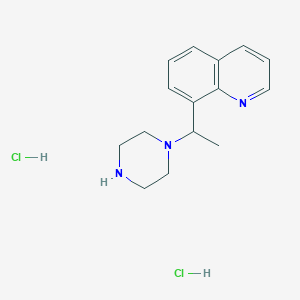
![2-Benzyl-8-((4-(trifluoromethyl)phenyl)sulfonyl)octahydro-2H-pyrazino[1,2-A]pyrazine](/img/structure/B14037838.png)

